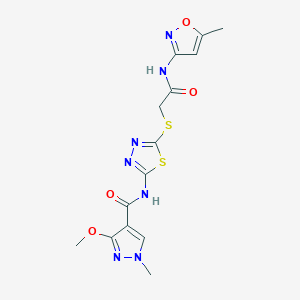![molecular formula C18H28N6O2 B2748504 3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-02-1](/img/structure/B2748504.png)
3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[5,1-c][1,2,4]triazines are a class of compounds that have been studied for their structural and chemical properties . They are known to exhibit diverse conformational behavior depending on the nature of an annulated ring .
Synthesis Analysis
The synthesis of similar compounds, such as 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, has been achieved by reduction of triazine carbonyl with dehydrative aromatization in acidic media .Molecular Structure Analysis
The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles, as well as the packing of molecules in crystals, have been considered .Chemical Reactions Analysis
Reactions of lithium diorganylphosphides with 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines have been studied, and the oxidation of the primary addition products afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has a molecular weight of 200.26 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored new 8-aminoalkyl derivatives of purine-2,6-dione, focusing on their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research aimed at chemical diversification to design potential psychotropic agents, revealing that specific derivatives exhibited antidepressant-like and anxiolytic-like activities in vivo models, suggesting a promising avenue for developing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Novel Syntheses and Derivatives
Kravchenko et al. (2015) reported the unexpected formation of a new 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative, showcasing innovative synthetic pathways and the potential for novel compounds with unique properties (Kravchenko et al., 2015).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Ashour et al. (2012) focused on the synthesis of new triazino and triazolo[4,3-e]purine derivatives, evaluating their in vitro anticancer, anti-HIV, and antimicrobial activities. This study found that certain compounds showed considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, highlighting the potential of such derivatives in medical applications (Ashour et al., 2012).
Chemical Properties and Applications
Fujita et al. (2017) developed N,N'-Dimethylated Benzyloxytriazinedione as a stable solid reagent for acid-catalyzed O-benzylation, illustrating the utility of triazinedione derivatives in synthetic chemistry for the modification of molecules under non-basic conditions (Fujita et al., 2017).
Extended Structures and Complex Formation
Dinger et al. (2000) synthesized C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, demonstrating their potential as conformational mimics of calix[n]arenes and their selectivity for potassium cations. This study highlights the structural versatility and potential application in molecular recognition and supramolecular chemistry (Dinger et al., 2000).
Propiedades
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-11(2)8-9-24-16-19-14-13(15(25)22(7)17(26)21(14)6)23(16)10-12(20-24)18(3,4)5/h11H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPVMOMQNAOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)



![Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate](/img/structure/B2748429.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2748434.png)

![(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2748437.png)



